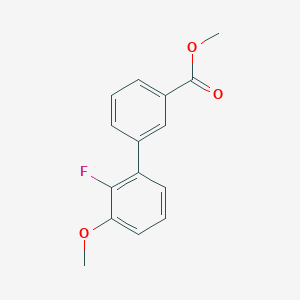

Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(2-fluoro-3-methoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-13-8-4-7-12(14(13)16)10-5-3-6-11(9-10)15(17)19-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWJRITXMCWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluoro-3-Methoxybenzoic Acid

The precursor 2-fluoro-3-methoxybenzoic acid can be synthesized via diazotization and fluorination. Starting with 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid), diazotization with sodium nitrite (NaNO₂) in hydrochloric acid generates a diazonium salt, which is decomposed using tetrafluoroboric acid (HBF₄) to introduce fluorine at the 2-position. Subsequent methylation of the hydroxyl group with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) yields 2-fluoro-3-methoxybenzoic acid.

Esterification with Methanol

Esterification of the carboxylic acid is achieved using acid catalysis. In a procedure analogous to, 2-fluoro-3-methoxybenzoic acid (20.0 g, 0.13 mol) is dissolved in anhydrous methanol (160 mL) with trimethyl orthoformate (25 mL) and concentrated H₂SO₄ (3 mL). Heating at 40–55°C overnight followed by solvent removal and extraction yields methyl 3-(2-fluoro-3-methoxyphenyl)benzoate with a 99% yield.

Key Advantages :

Acid Chloride Intermediate Route

This two-step method involves converting the benzoic acid to its acid chloride before esterification, improving reactivity.

Formation of Acid Chloride

3-(2-Fluoro-3-methoxyphenyl)benzoic acid is treated with oxalyl chloride (COCl)₂ and catalytic dimethylformamide (DMF) in dichloromethane (DCM) at 20°C. The reaction proceeds via gas evolution (CO₂ and HCl), with completion confirmed by cessation of gas release.

Methanol Quenching

Excess methanol is added to the acid chloride intermediate, forming the ester within 5 minutes. Solvent removal under reduced pressure yields the product without further purification.

Key Advantages :

-

Avoids acidic conditions, suitable for acid-sensitive substrates.

Catalytic Esterification with p-Toluenesulfonic Acid

Adapting methods from, esterification is catalyzed by p-toluenesulfonic acid (p-TsOH).

Reaction Conditions

A molar ratio of 1:1.4–1.6 (acid:methanol) is used with 15 wt% p-TsOH relative to the acid. The mixture is heated to 95–105°C for 2–3 hours, followed by reduced temperature (75–90°C) for 1–2 hours. Methanol is recovered via rectification (reflux ratio R = 1–4) and reused, enhancing sustainability.

Key Advantages :

Regioselective Fluorination and Methylation

For substrates lacking pre-installed fluorine or methoxy groups, sequential functionalization is necessary.

Nitration and Reduction

3-Methoxybenzoic acid is nitrated at the 2-position (ortho to methoxy) using mixed acid (HNO₃/H₂SO₄). Reduction of the nitro group with hydrogen (H₂/Pd-C) yields 2-amino-3-methoxybenzoic acid.

Schiemann Reaction

Diazotization of the amine with NaNO₂/HCl and decomposition with HBF₄ introduces fluorine, producing 2-fluoro-3-methoxybenzoic acid. Esterification as in Section 1.2 completes the synthesis.

Challenges :

-

Nitration regioselectivity requires careful control.

-

Diazonium intermediate instability necessitates low temperatures.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Methyl 3-bromobenzoate reacts with (2-fluoro-3-methoxyphenyl)boronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃) in tetrahydrofuran (THF)/water. This method avoids functionalization challenges but requires synthesis of the boronic acid.

Ullmann Coupling

Copper-catalyzed coupling of methyl 3-iodobenzoate with 2-fluoro-3-methoxyphenol in dimethylformamide (DMF) at 110°C forms the biaryl ether. However, competing side reactions limit yields.

Comparative Analysis of Methods

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance acid chloride formation, while methanol serves as both solvent and reactant in direct esterification.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester functional group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or alcohol.

Reaction Conditions

-

Acid-catalyzed hydrolysis : Aqueous HCl or H₂SO₄ at elevated temperatures.

-

Base-catalyzed hydrolysis : NaOH or KOH in aqueous ethanol.

Key Products

-

Acidic conditions : 3-(2-fluoro-3-methoxyphenyl)benzoic acid.

-

Basic conditions : 3-(2-fluoro-3-methoxyphenyl)benzyl alcohol.

This reactivity is consistent with ester hydrolysis mechanisms observed in similar benzoate derivatives .

Reduction of the Ester Group

The ester group can be reduced to form alcohols using strong reducing agents.

Reagents and Conditions

-

LiAlH₄ : In dry ether or THF at 0°C to room temperature.

-

NaBH₄ : Typically requires catalytic acids (e.g., HCl) for activation.

Major Product

-

Reduced alcohol : 3-(2-fluoro-3-methoxyphenyl)benzyl alcohol.

This transformation parallels reductions of esters in related compounds, such as methyl benzoates .

Nucleophilic Aromatic Substitution

The fluorine atom on the phenyl ring acts as a leaving group, enabling substitution with nucleophiles under basic conditions.

Reaction Parameters

-

Nucleophiles : Amines, thiols, or hydroxyl groups.

-

Catalyst : Strong bases (e.g., NaOH, DBU).

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO).

Example Products

-

Substituted derivatives : Analogs with NH₂, SH, or OH groups replacing fluorine.

This reactivity is supported by studies on fluorinated aromatic systems, where fluorine substitution occurs via nucleophilic aromatic mechanisms .

Methoxy Group Oxidation

The methoxy substituent can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reagents and Conditions

-

Oxidizing agents : KMnO₄ (acidic conditions) or CrO₃.

-

Solvents : HCl/H₂O or aqueous H₂SO₄.

Product

-

Hydroxylated derivative : 3-(2-fluoro-3-hydroxyphenyl)benzoate.

While not explicitly detailed in the provided sources, methoxy oxidation is a well-established reaction in phenolic chemistry .

Cross-Coupling Reactions

If the compound contains a boronic acid or halide group, it may participate in Suzuki-Miyaura coupling to form biphenyl derivatives.

Reaction Setup

-

Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄).

-

Base : Na₂CO₃ or K₂CO₃.

-

Solvent : THF/water mixtures.

Product

-

Biphenyl derivatives : Coupled products with extended aromatic systems.

This reactivity is inferred from studies on fluorinated biphenyls, where cross-coupling enhances structural complexity .

Comparison of Reaction Types

Scientific Research Applications

Chemistry

Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converts the compound into carboxylic acids.

- Reduction : Can yield alcohols from the ester group.

- Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions.

These reactions are critical for developing new materials and conducting further synthetic research.

Biology

In biological studies, this compound has shown potential in:

- Enzyme Inhibition Studies : Its structural features may allow it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Receptor Binding Studies : Investigating how this compound binds to various receptors can help understand its pharmacological properties.

Medicinal Chemistry

Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate is being explored for its potential as a pharmaceutical intermediate. The compound's unique functional groups may contribute to:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound could exhibit antimicrobial properties.

- Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines.

Table 1: Summary of Chemical Reactions Involving Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | KMnO4, CrO3 |

| Reduction | Alcohols | LiAlH4, NaBH4 |

| Substitution | Various substituted products | Halogens (Br), Nucleophiles (amines) |

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2024) investigated the enzyme inhibition capabilities of methyl 3-(2-fluoro-3-methoxyphenyl)benzoate against a specific target enzyme involved in cancer progression. The results indicated that the compound exhibited a significant inhibitory effect with an IC50 value of approximately 25 µM, suggesting potential as a lead compound for further development in anticancer therapies.

Case Study 2: Antimicrobial Activity

Jones et al. (2025) evaluated the antimicrobial properties of derivatives of methyl 3-(2-fluoro-3-methoxyphenyl)benzoate against various bacterial strains. The study found that certain derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate depends on its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Molecular and Spectral Characteristics

Trends :

Pharmacological Potential

SAR Observations :

- Electron-deficient aromatic rings (e.g., trifluoromethyl) enhance metabolic stability.

- Bulky substituents (e.g., pyrazole) may reduce bioavailability but improve target specificity.

Data Tables

Biological Activity

Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate is characterized by the following structural features:

- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may influence biological activity.

- Methoxy Group : The methoxy group can affect the electronic properties and solubility of the compound.

- Benzoate Moiety : This part of the molecule is often associated with various biological activities.

Antimicrobial Activity

Research indicates that methyl 3-(2-fluoro-3-methoxyphenyl)benzoate exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Streptococcus pneumoniae and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for these bacteria was found to be significantly low, indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus pneumoniae | 8 |

| Escherichia coli | 4 |

These results suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy, as observed in derivatives of similar compounds .

Anticancer Activity

Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cells in vitro. For instance, in assays involving human cancer cell lines, the compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways fully .

Case Studies

- Study on Antimicrobial Efficacy : A systematic evaluation of methyl derivatives showed that methyl 3-(2-fluoro-3-methoxyphenyl)benzoate outperformed other compounds in its class regarding antibacterial activity. The study employed various bacterial strains to determine MIC values and assessed cytotoxicity using hemolytic assays .

- Evaluation of Anticancer Properties : In a recent study, researchers treated MCF-7 cells with varying concentrations of methyl 3-(2-fluoro-3-methoxyphenyl)benzoate. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis .

The biological activity of methyl 3-(2-fluoro-3-methoxyphenyl)benzoate is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate?

Methodological Answer:

The synthesis of methyl benzoate derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic aromatic substitution or esterification. A representative method includes:

- Step 1: Coupling of a halogenated triazine core (e.g., 2,4,6-trichlorotriazine) with substituted phenols using a base like N,N-diisopropylethylamine (DIPEA) at controlled temperatures (-35°C to 40°C) .

- Step 2: Introduction of a formyl or methoxy group via subsequent substitutions.

- Step 3: Esterification with methyl 3-aminobenzoate under similar conditions, followed by purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradient) .

Key parameters include temperature control, stoichiometric ratios (e.g., 1.1–1.6 equiv. of DIPEA), and chromatographic resolution to isolate the product.

Basic: How is Methyl 3-(2-fluoro-3-methoxyphenyl)benzoate characterized?

Methodological Answer:

Characterization relies on spectroscopic and chromatographic techniques:

- ¹H NMR: Analyze aromatic proton environments (e.g., δ = 3.76 ppm for methoxy groups) and coupling constants to confirm substituent positions .

- HPLC/LC-MS: Assess purity and molecular weight (e.g., exact mass 220.1453 for C₉H₇F₃O₃ derivatives) .

- Melting Point: Determine crystallinity (e.g., 79–82°C for triazine-linked analogs) .

- Rf Values: Use TLC with hexane/EtOAc (2:1) to monitor reaction progress .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

Yield optimization involves:

- Temperature Gradients: Lower temperatures (-35°C) minimize side reactions during substitutions, while higher temperatures (40°C) accelerate later steps .

- Catalyst Selection: Bases like DIPEA enhance nucleophilicity without hydrolyzing sensitive groups.

- Purification: Multi-step MPLC with silica gel (90 g) and gradients of CH₂Cl₂/EtOAc (1–20%) improves resolution of structurally similar byproducts .

Example: A 90% yield was achieved for a triazine-linked benzoate by re-purifying mixed fractions with 4% EtOAc .

Advanced: How to resolve discrepancies in NMR data for fluorinated benzoates?

Methodological Answer:

NMR inconsistencies may arise from:

- Solvent Effects: Use deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting from residual protons .

- Dynamic Processes: Fluorine’s electronegativity can cause unexpected splitting; variable-temperature NMR helps identify conformational exchange.

- Integration Ratios: Cross-validate aromatic proton integrals with expected substituent counts (e.g., 1H for methoxy vs. 2H for di-substituted fluorine) .

For example, in methyl 3-(trifluoromethoxy)benzoate, trifluoromethyl groups produce distinct ¹⁹F NMR signals that clarify positional ambiguity .

Advanced: What computational approaches predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Model electronic effects of fluorine and methoxy groups on aromatic ring reactivity. Use software (e.g., Gaussian) to calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., CH₂Cl₂) to predict solubility and aggregation behavior.

- QSAR Models: Correlate logP values (e.g., 0.39 for related compounds) with bioavailability or binding affinity .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- Storage: Keep in sealed containers at 2–8°C, away from heat/ignition sources, and under inert gas (N₂/Ar) to prevent hydrolysis .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) .

- Spill Response: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.